2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
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Description
Cefditoren Pivoxil is a semi-synthetic, broad-spectrum, beta-lactamase resistant, third-generation cephalosporin antibiotic with bactericidal activity. Cefditoren pivoxil is a prodrug that is rapidly hydrolyzed by intestinal esterases during absorption to the microbiologically active cefditoren, an active aminothiazolyl cephalosporin. Cefditoren inactivates penicillin binding proteins (PBPs) thereby interfering with peptidoglycan synthesis and inhibiting bacterial cell wall synthesis. Another consequence of beta-lactam exposure results in the loss of lipoteichoic acids from the cell wall. Lipoteichoic acids inhibit murein hydrolase activity and their absence from the cell wall triggers uncontrolled autolytic activity rendering bacterial cells susceptible to osmotic shock. This results in a reduction of cell wall stability and causes cell lysis.
Mechanism of Action
Cefditoren pivoxil, also known as 2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, is a broad-spectrum third-generation cephalosporin antibiotic .
Target of Action
The primary target of cefditoren pivoxil is the penicillin-binding proteins (PBPs) . PBPs are crucial for bacterial cell wall synthesis, and their inhibition leads to the death of the bacteria .
Mode of Action
Cefditoren pivoxil is a prodrug that is hydrolyzed by esterases during absorption to form the active compound, cefditoren . The bactericidal activity of cefditoren results from the inhibition of cell wall synthesis via its affinity for PBPs . It is stable in the presence of a variety of beta-lactamases, including penicillinases and some cephalosporinases .
Biochemical Pathways
Cefditoren pivoxil inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls via its binding to PBPs . This inhibition disrupts the cell wall biosynthesis, leading to bacterial cell death .
Pharmacokinetics
Cefditoren pivoxil is an orally absorbed prodrug that is rapidly hydrolyzed by intestinal esterases to the microbiologically active cephalosporin cefditoren . In healthy volunteers, single doses of cefditoren pivoxil 200 and 400mg achieved maximal plasma concentrations of 2.6 to 3.1 mg/L and 3.8 to 4.6 mg/L, respectively . Cefditoren penetrates rapidly into bronchopulmonary and tonsillar tissue as well as inflammatory and noninflammatory blister fluid .
Result of Action
The result of cefditoren pivoxil’s action is the death of the bacteria. By inhibiting the synthesis of the bacterial cell wall, the bacteria are unable to maintain their structure and function, leading to their death .
Action Environment
The action of cefditoren pivoxil can be influenced by the environment in the gastrointestinal tract, where the prodrug is absorbed and hydrolyzed. The presence of esterases in the intestine is crucial for the conversion of cefditoren pivoxil to its active form . Furthermore, the drug’s efficacy can be affected by the presence of beta-lactamases produced by certain bacteria, although cefditoren is stable in the presence of a variety of these enzymes .
Biochemical Analysis
Biochemical Properties
Cefditoren pivoxil plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in bacterial cell walls . This binding inhibits the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death . Cefditoren pivoxil is effective against both gram-positive and gram-negative bacteria .
Cellular Effects
Cefditoren pivoxil exerts its effects on various types of cells by disrupting bacterial cell wall synthesis. This disruption leads to cell lysis and death, effectively eliminating the bacterial infection . The compound influences cell function by inhibiting the synthesis of peptidoglycan, a critical component of the bacterial cell wall . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to bacterial cell death .
Molecular Mechanism
The molecular mechanism of cefditoren pivoxil involves its conversion to the active form, cefditoren, which then binds to penicillin-binding proteins (PBPs) on the bacterial cell wall . This binding inhibits the final transpeptidation step of peptidoglycan synthesis, preventing the formation of a functional cell wall . Cefditoren pivoxil is stable in the presence of various beta-lactamases, including penicillinases and some cephalosporinases, which enhances its effectiveness against resistant bacterial strains .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cefditoren pivoxil have been observed to change over time. The compound is hydrolyzed by esterases during absorption, and the active form, cefditoren, is distributed in the circulating blood . Studies have shown that cefditoren pivoxil is effective in treating bacterial infections within a few days of administration . The stability and degradation of cefditoren pivoxil have been studied, and it has been found to maintain its efficacy over the course of treatment .
Dosage Effects in Animal Models
In animal models, the effects of cefditoren pivoxil vary with different dosages. Studies have shown that cefditoren pivoxil exhibits high antimicrobial activity against Streptococcus pneumoniae in a dose-dependent manner . At higher doses, cefditoren pivoxil has been found to achieve significant reductions in bacterial counts . At extremely high doses, adverse effects such as nausea, vomiting, and convulsions have been observed .
Metabolic Pathways
Cefditoren pivoxil is hydrolyzed to its active form, cefditoren, by esterases during absorption . The active form is then distributed in the circulating blood and excreted primarily through the urine . Cefditoren is not appreciably metabolized, and its elimination is mainly through renal excretion . The hydrolysis of cefditoren pivoxil results in the formation of pivalate, which is further metabolized .
Transport and Distribution
Cefditoren pivoxil is absorbed from the gastrointestinal tract and hydrolyzed to its active form, cefditoren, during absorption . The active form is then distributed in the circulating blood and reaches various tissues, including bronchopulmonary and tonsillar tissues . Cefditoren is transported within cells and tissues, where it exerts its antibacterial effects .
Subcellular Localization
The subcellular localization of cefditoren pivoxil involves its hydrolysis to the active form, cefditoren, which then binds to penicillin-binding proteins on the bacterial cell wall . This binding inhibits the synthesis of peptidoglycan, leading to bacterial cell death . The active form of cefditoren is localized in the bacterial cell wall, where it exerts its antibacterial effects .
Properties
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O7S3/c1-12-15(41-10-27-12)7-6-13-8-39-21-17(29-19(32)16(30-36-5)14-9-40-24(26)28-14)20(33)31(21)18(13)22(34)37-11-38-23(35)25(2,3)4/h6-7,9-10,17,21H,8,11H2,1-5H3,(H2,26,28)(H,29,32)/b7-6+,30-16-/t17-,21-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZFFLVORLEPPO-DLBPBUHXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)/C=C/C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O7S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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